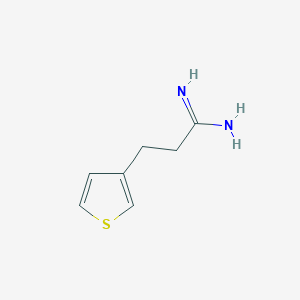

3-(Thiophen-3-yl)propanimidamide

Description

3-(Thiophen-3-yl)propanimidamide is a compound that features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a propanimidamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Propriétés

Formule moléculaire |

C7H10N2S |

|---|---|

Poids moléculaire |

154.24 g/mol |

Nom IUPAC |

3-thiophen-3-ylpropanimidamide |

InChI |

InChI=1S/C7H10N2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H3,8,9) |

Clé InChI |

JBJCANUQXFHUEJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC=C1CCC(=N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(Thiophen-3-yl)propanimidamide, often involves multicomponent reactions and condensation reactions. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale application of the aforementioned synthetic methods, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Thiophen-3-yl)propanimidamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where substituents are introduced to the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

3-(Thiophen-3-yl)propanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Mécanisme D'action

The mechanism of action of 3-(Thiophen-3-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound with a simple thiophene ring.

2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.

Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group at position 2.

Comparison: 3-(Thiophen-3-yl)propanimidamide is unique due to the presence of the propanimidamide group, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Activité Biologique

3-(Thiophen-3-yl)propanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological properties. The presence of the thiophene moiety contributes to the compound's interaction with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of 3-(thiophen-3-yl)propanimidamide is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may function as an inhibitor of certain enzymes or receptors, modulating various signaling pathways. For instance:

- Enzyme Inhibition : It may inhibit kinases involved in cancer cell proliferation, thereby exerting antitumor effects.

- Receptor Modulation : The compound may alter receptor activity, influencing cellular responses to external stimuli.

Biological Activities

Research indicates that 3-(thiophen-3-yl)propanimidamide exhibits several notable biological activities:

- Antimicrobial Activity : Thiophene derivatives have shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Compounds with thiophene structures are frequently studied for their anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell growth. Its interaction with eIF4E (a key factor in the regulation of translation initiation) suggests a role in cancer therapy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene derivatives, including 3-(thiophen-3-yl)propanimidamide. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an antimicrobial agent.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 3-(Thiophen-3-yl)propanimidamide | S. aureus | 15 |

| 3-(Thiophen-3-yl)propanimidamide | E. coli | 12 |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of thiophene derivatives. The study utilized a murine model to assess the reduction of inflammation markers post-treatment with the compound.

| Treatment Group | Inflammation Marker Reduction (%) |

|---|---|

| Control | 0 |

| 3-(Thiophen-3-yl)propanimidamide | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.